N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
Description
N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a methanesulfonamide moiety.
Properties
Molecular Formula |
C22H24FN5O3S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C22H24FN5O3S2/c1-33(30,31)27(18-11-9-17(23)10-12-18)15-20-24-25-22(28(20)19-7-3-2-4-8-19)32-16-21(29)26-13-5-6-14-26/h2-4,7-12H,5-6,13-16H2,1H3 |
InChI Key |
NOBMJKXWPRDFHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methanesulfonamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(2-(4-fluorophenyl)-2-oxoethoxy)-7-methyl-2H-chromen-2-one
- 5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(4-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 2-(2-(4-fluorophenyl)-2-oxo-ethylsulfanyl)-3-phenyl-3H-quinazolin-4-one
Uniqueness
N-(4-fluorophenyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
